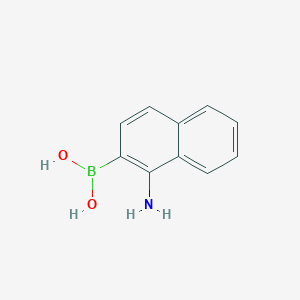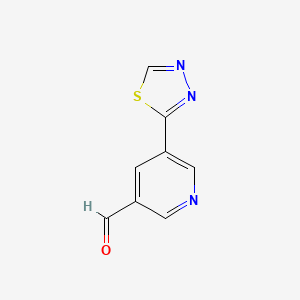
1-Aminonaphthalene-2-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Aminonaphthalene-2-boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of an amino group attached to the naphthalene ring and a boronic acid group at the second position
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-boronic acid can be synthesized through several methods. One common approach involves the borylation of 1-aminonaphthalene using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and can be carried out in a solvent such as tetrahydrofuran. The reaction is as follows: [ \text{1-Aminonaphthalene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis.
化学反応の分析
Types of Reactions: 1-Aminonaphthalene-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 1-Naphthol derivatives.
Substitution: Substituted naphthalene derivatives.
科学的研究の応用
1-Aminonaphthalene-2-boronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 1-aminonaphthalene-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product. The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
類似化合物との比較
1-Naphthylboronic Acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminophenylboronic Acid: Contains an amino group but has a different aromatic structure, leading to different reactivity and applications.
Phenylboronic Acid: A simpler structure with a single aromatic ring, used in similar coupling reactions but with different properties.
Uniqueness: 1-Aminonaphthalene-2-boronic acid is unique due to the presence of both an amino group and a boronic acid group on the naphthalene ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H10BNO2 |
|---|---|
分子量 |
187.00 g/mol |
IUPAC名 |
(1-aminonaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,13-14H,12H2 |
InChIキー |
UCHWAGAUYACMBJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C2=CC=CC=C2C=C1)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11907416.png)

![6-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B11907424.png)
![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)

![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)





![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)
